molecular formula C23H22N3Na2O7P B14754012 Afabicin disodium

Afabicin disodium

Cat. No.: B14754012
M. Wt: 529.4 g/mol
InChI Key: ZAWLQRSRUJJWHT-OJYIHNBOSA-L
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Preparation Methods

Synthetic Routes and Reaction Conditions

Afabicin disodium is synthesized through a series of chemical reactions starting from its precursor, afabicin desphosphono. The synthesis involves the phosphorylation of afabicin desphosphono to enhance its solubility and bioavailability . The reaction conditions typically involve the use of specific reagents and catalysts under controlled temperature and pH conditions to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound involves large-scale chemical synthesis using optimized reaction conditions to maximize yield and purity. The process includes several purification steps to remove impurities and ensure the final product meets pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions

Afabicin disodium undergoes several types of chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate the reactions. The conditions typically involve controlled temperatures, pressures, and pH levels to ensure the reactions proceed efficiently .

Major Products Formed

The major products formed from these reactions include various intermediates that are further processed to obtain the final active form of this compound. These intermediates are crucial for the compound’s bioactivity and therapeutic efficacy .

Scientific Research Applications

Afabicin disodium has a wide range of scientific research applications, including:

Mechanism of Action

Afabicin disodium exerts its effects by inhibiting the FabI enzyme, which is essential for the fatty acid synthesis pathway in staphylococci. By targeting this enzyme, this compound disrupts the production of fatty acids, which are crucial for bacterial cell membrane synthesis and function. This inhibition leads to the death of the bacterial cells, effectively treating the infection .

Comparison with Similar Compounds

Afabicin disodium is unique compared to other antibiotics due to its specific targeting of the FabI enzyme in staphylococci. Similar compounds include:

This compound stands out due to its narrow-spectrum activity, which minimizes the impact on the intestinal microbiota and reduces the risk of developing antibiotic resistance .

Properties

Molecular Formula

C23H22N3Na2O7P

Molecular Weight

529.4 g/mol

IUPAC Name

disodium;[6-[(E)-3-[methyl-[(3-methyl-1-benzofuran-2-yl)methyl]amino]-3-oxoprop-1-enyl]-2-oxo-3,4-dihydro-1,8-naphthyridin-1-yl]methyl phosphate

InChI

InChI=1S/C23H24N3O7P.2Na/c1-15-18-5-3-4-6-19(18)33-20(15)13-25(2)21(27)9-7-16-11-17-8-10-22(28)26(23(17)24-12-16)14-32-34(29,30)31;;/h3-7,9,11-12H,8,10,13-14H2,1-2H3,(H2,29,30,31);;/q;2*+1/p-2/b9-7+;;

InChI Key

ZAWLQRSRUJJWHT-OJYIHNBOSA-L

Isomeric SMILES

CC1=C(OC2=CC=CC=C12)CN(C)C(=O)/C=C/C3=CC4=C(N=C3)N(C(=O)CC4)COP(=O)([O-])[O-].[Na+].[Na+]

Canonical SMILES

CC1=C(OC2=CC=CC=C12)CN(C)C(=O)C=CC3=CC4=C(N=C3)N(C(=O)CC4)COP(=O)([O-])[O-].[Na+].[Na+]

Origin of Product

United States

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